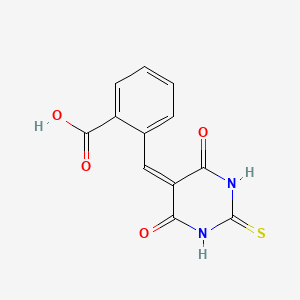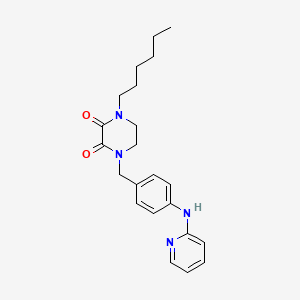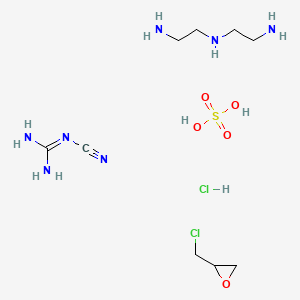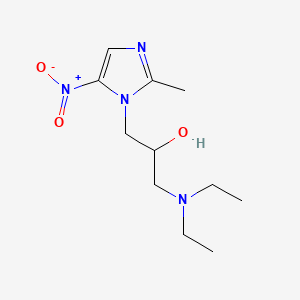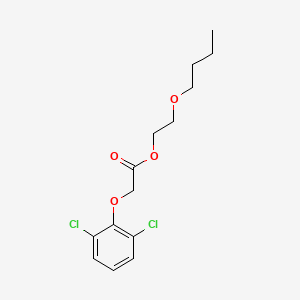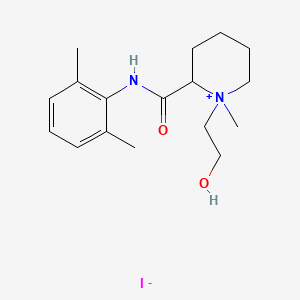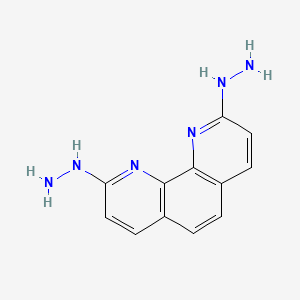
2,9-Dihydrazinyl-1,10-phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9-Dihydrazinyl-1,10-phenanthroline is a chemical compound with the molecular formula C12H12N6 It is a derivative of 1,10-phenanthroline, a heterocyclic organic compound that is widely used in coordination chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dihydrazinyl-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with hydrazine. The process can be summarized as follows:
Starting Material: 1,10-phenanthroline.
Reagent: Hydrazine (N2H4).
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at a moderate level to ensure the reaction proceeds smoothly.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of hydrazine, which is a hazardous material.
Analyse Des Réactions Chimiques
Types of Reactions
2,9-Dihydrazinyl-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The hydrazinyl groups can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Azo or azoxy derivatives.
Reduction Products: Hydrazine derivatives.
Substitution Products: Alkylated or acylated phenanthroline derivatives.
Applications De Recherche Scientifique
2,9-Dihydrazinyl-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound and its metal complexes are investigated for their biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of metal-based drugs.
Industry: It is used in the development of new materials, such as polymers and nanomaterials, with specific properties for industrial applications.
Mécanisme D'action
The mechanism of action of 2,9-Dihydrazinyl-1,10-phenanthroline involves its ability to coordinate with metal ions. The hydrazinyl groups enhance its binding affinity to metals, making it an effective ligand. The resulting metal complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific metal ion and the nature of the complex formed.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Phenanthroline: The parent compound, lacking the hydrazinyl groups.
2,9-Dimethyl-1,10-phenanthroline: A derivative with methyl groups at the 2 and 9 positions.
2,9-Dicarboxy-1,10-phenanthroline: A derivative with carboxyl groups at the 2 and 9 positions.
Uniqueness
2,9-Dihydrazinyl-1,10-phenanthroline is unique due to the presence of hydrazinyl groups, which significantly enhance its reactivity and potential applications. The hydrazinyl groups provide additional sites for chemical modification and interaction with metal ions, making it a versatile compound for various research and industrial applications.
Propriétés
Numéro CAS |
74339-62-1 |
|---|---|
Formule moléculaire |
C12H12N6 |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
(9-hydrazinyl-1,10-phenanthrolin-2-yl)hydrazine |
InChI |
InChI=1S/C12H12N6/c13-17-9-5-3-7-1-2-8-4-6-10(18-14)16-12(8)11(7)15-9/h1-6H,13-14H2,(H,15,17)(H,16,18) |
Clé InChI |
NAELFNRXVZQGHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=C1C=CC(=N3)NN)N=C(C=C2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


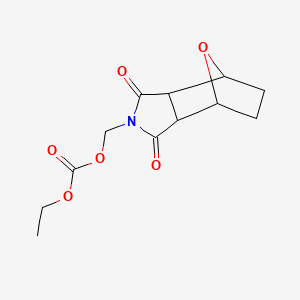
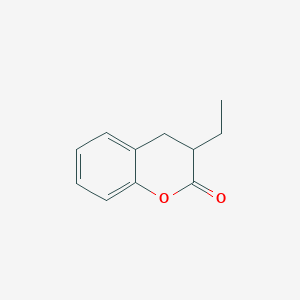
![N-{2-[5-Acetyl-3,4-bis(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]ethyl}acetamide](/img/structure/B14452066.png)

